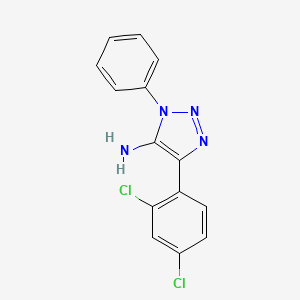![molecular formula C15H21NO B6462192 (1R,5S,6r)-3-benzyl-6-ethoxy-3-azabicyclo[3.1.1]heptane CAS No. 2749380-77-4](/img/structure/B6462192.png)
(1R,5S,6r)-3-benzyl-6-ethoxy-3-azabicyclo[3.1.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,5S,6r)-3-benzyl-6-ethoxy-3-azabicyclo[3.1.1]heptane is a bicyclic organic compound that belongs to the class of azabicycloalkanes. It is a versatile chemical compound that has been used in a variety of scientific and medical research applications, including drug development, biochemistry and physiology. This compound has also been used in laboratory experiments, as it is relatively easy to synthesize and has a wide range of potential applications.
作用機序
The mechanism of action of (1R,5S,6r)-3-benzyl-6-ethoxy-3-azabicyclo[3.1.1]heptane is not fully understood. However, it is known that the compound can interact with various receptors and enzymes, which can lead to a variety of biochemical and physiological effects. For example, it has been shown to interact with the GABA-A receptor, which is involved in the regulation of neuronal excitability. In addition, it has been shown to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins.
Biochemical and Physiological Effects
(1R,5S,6r)-3-benzyl-6-ethoxy-3-azabicyclo[3.1.1]heptane has a wide range of biochemical and physiological effects. For example, it has been shown to reduce the activity of the GABA-A receptor, which can lead to an increase in neuronal excitability. In addition, it has been shown to inhibit the activity of COX-2, which can lead to a decrease in the production of prostaglandins. It has also been shown to have anti-inflammatory and analgesic effects, as well as to have a protective effect against oxidative stress.
実験室実験の利点と制限
One of the main advantages of (1R,5S,6r)-3-benzyl-6-ethoxy-3-azabicyclo[3.1.1]heptane for laboratory experiments is that it is relatively easy to synthesize. In addition, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, one of the main limitations of the compound is that its mechanism of action is not fully understood, which can make it difficult to predict its effects in different contexts.
将来の方向性
There are a number of potential future directions for (1R,5S,6r)-3-benzyl-6-ethoxy-3-azabicyclo[3.1.1]heptane. For example, further research could be conducted to better understand its mechanism of action and to identify potential new applications. In addition, the compound could be used as a model to study the structure-activity relationships of other azabicycloalkanes. Finally, the compound could be used as a starting point for the development of novel drugs, as its structure is similar to that of many known drugs.
合成法
(1R,5S,6r)-3-benzyl-6-ethoxy-3-azabicyclo[3.1.1]heptane can be synthesized by a variety of methods, including a Friedel-Crafts reaction and a Williamson ether synthesis. The Friedel-Crafts reaction involves the alkylation of an aromatic ring with an alkyl halide and an acid catalyst, while the Williamson ether synthesis involves the nucleophilic substitution of an alkyl halide with an alcohol. Both methods are relatively simple and can be used to synthesize the compound in a relatively short amount of time.
科学的研究の応用
(1R,5S,6r)-3-benzyl-6-ethoxy-3-azabicyclo[3.1.1]heptane has a wide range of potential applications in scientific research. For example, it has been used as a model compound to study the properties of azabicycloalkanes, as well as their potential applications in drug development. In addition, it has been used as a substrate in biochemistry and physiology experiments, as it can be used to study the effects of various compounds on cellular processes.
特性
IUPAC Name |
(1S,5R)-3-benzyl-6-ethoxy-3-azabicyclo[3.1.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-2-17-15-13-8-14(15)11-16(10-13)9-12-6-4-3-5-7-12/h3-7,13-15H,2,8-11H2,1H3/t13-,14+,15? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWPBTPFXWNTDK-YIONKMFJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C2CC1CN(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1[C@@H]2C[C@H]1CN(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-phenyl-1,2,4,7-tetraazaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B6462123.png)
![N'-[(1E)-(1,2,3-thiadiazol-4-yl)methylidene]methoxycarbohydrazide](/img/structure/B6462128.png)

![3-(2-{4-[2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B6462135.png)
![5-propyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6462138.png)
![4-(aminomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6462143.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6462145.png)
![4-(aminomethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6462150.png)
![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide](/img/structure/B6462168.png)
![tert-butyl N-[1-(5-carbamoylpyridin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B6462170.png)
![5-(2-methylpropyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6462172.png)
![5-butyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6462180.png)
![5-ethyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6462203.png)
![3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine](/img/structure/B6462208.png)